molecular formula C33H57N11O9 B1681610 Selank CAS No. 129954-34-3

Selank

Cat. No.: B1681610
CAS No.: 129954-34-3
M. Wt: 751.9 g/mol
InChI Key: JTDTXGMXNXBGBZ-YVHUGQOKSA-N
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Description

Selank is a synthetic peptide compound known for its cognitive enhancement properties and anxiolytic effects . It is a synthetic analogue of human tuftsin . This peptide, developed by Valhalla Vitality, has shown promising results in clinical trials for its ability to improve cognitive function and reduce anxiety .


Synthesis Analysis

This compound is based on the natural regulatory peptide tuftsin . The development of this compound allowed combining the native bioactivity of the molecule with the design engineering of certain physiological functions . It is especially important to determine the minimum amino acid sequence of a regulatory peptide responsible for certain physiological functions (pharmacophore) .


Molecular Structure Analysis

This compound is a heptapeptide with the sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro (TKPRPGP) . It has a molecular formula of C33H57N11O9 and a molecular weight of 751.89 g·mol-1 .


Chemical Reactions Analysis

This compound primarily interacts with the serotonin (5-HT) system . It modulates the levels and activity of serotonin in the brain, which can influence mood regulation and anxiety reduction . This compound may enhance the synthesis of dopamine, a key neurotransmitter associated with motivation, reward, and mood regulation .


Physical And Chemical Properties Analysis

This compound is a synthetic analog of the naturally occurring peptide tuftsin . It is known for its anxiolytic effects that make it an anti-anxiety peptide . This compound was originally developed at the Institute of Pharmacology by the Russian Academy of Sciences .

Scientific Research Applications

Transcriptomic Response in Rat Hippocampus and Spleen Cells

Research indicates that Selank can have nootropic and anxiolytic effects, facilitate brain cell survival in hypoxia, and exhibit antiviral properties (Kolomin et al., 2010).

Immunomodulating Action on Social Stress

A study found that this compound can effectively restore cellular and humoral immunogenesis reactions and phagocytic activity of neutrophils under social stress conditions, indicating immunomodulating properties (Yasenyavskaya et al., 2022).

Cognitive Processes Restoration After Cerebral Damage

This compound has been shown to restore cognitive processes in rats with damaged catecholaminergic systems, suggesting its potential for treating cognitive impairments (Semenova et al., 2007).

Antiviral Activity Against Influenza

Studies demonstrate this compound's antiviral effects against the influenza virus, particularly when used preventively (Ershov et al., 2009).

Influence on Learning and Memory

This compound has been observed to increase memory trace stability, possibly due to its impact on serotonin levels in the brain (Semenova et al., 2010).

Effects on GABAergic Neurotransmission

Clinical studies suggest that this compound's anxiolytic effects might be related to its ability to affect GABAergic neurotransmission, though its direct impact on mRNA levels of GABAergic system genes is unclear (Filatova et al., 2017).

Immunomodulatory Effects in Anxiety-Asthenic Disorders

This compound has shown promise as an immunomodulator in patients with anxiety-asthenic disorders, impacting the Th1/Th2 cytokine balance (Uchakina et al., 2008).

Cytokine Levels Under Social Stress

Research indicates that this compound can restore cytokine levels in stressed animals, suggesting its potential in stress management (Yasenyavskaya et al., 2020).

Compensatory and Antiamnestic Effects in Monkeys

This compound has been observed to compensate for disturbed psychic and homeostatic functions in monkeys, indicating its broad therapeutic potential (Sollertinskaya et al., 2008).

Alteration of Hippocampus Transcriptome

This compound administration leads to changes in gene expression associated with learning and memory formation in the rat hippocampus (Kolomin et al., 2013).

Effect on Colon Microbiota under Stress

This compound appears to restore intestinal microbiota in stressed rats, potentially through neurotropic and immunotropic mechanisms (Mukhina et al., 2019).

Mechanism of Action

Anxiolytic peptides like Selank play a vital role in modulating neurotransmitters such as serotonin and dopamine to reduce anxiety levels and promote cognitive function . This compound exerts its anxiolytic effects by affecting the levels of stress hormones and increasing the production of endorphins, which are natural feel-good chemicals in the brain . This dual action not only reduces anxiety but also improves focus, memory, and overall mental clarity .

Future Directions

While Selank shows promise in stress alleviation and cognitive enhancement, challenges and future research directions remain. Transitioning from animal models to clinical trials is vital to validate the safety and effectiveness of this compound in humans .

Properties

IUPAC Name

(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N11O9/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38)/t19-,20+,21+,22+,23+,24+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDTXGMXNXBGBZ-YVHUGQOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N11O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029276
Record name Selank
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129954-34-3
Record name Selank
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129954343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selank
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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